Capecitabine Related Compound C
Capecitabine Related Compound C
Capecitabine related compound C is an impurity in Capecitabine, an antineoplastic agent. Capecitabine is a prodrug of Doxifluridine ).
Brand Name:
Vulcanchem
CAS No.:
921769-65-5
VCID:
VC0193520
InChI:
InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22)/t8-,10?,11+,13-/m1/s1
SMILES:
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3
Molecular Formula:
C16H20FN3O7
Molecular Weight:
385.35
Capecitabine Related Compound C
CAS No.: 921769-65-5
Impurities
VCID: VC0193520
Molecular Formula: C16H20FN3O7
Molecular Weight: 385.35
Purity: > 95%
CAS No. | 921769-65-5 |
---|---|
Product Name | Capecitabine Related Compound C |
Molecular Formula | C16H20FN3O7 |
Molecular Weight | 385.35 |
IUPAC Name | pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
Standard InChI | InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22)/t8-,10?,11+,13-/m1/s1 |
SMILES | CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 |
Appearance | Off-White Solid |
Melting Point | 68-69°C |
Description | Capecitabine related compound C is an impurity in Capecitabine, an antineoplastic agent. Capecitabine is a prodrug of Doxifluridine ). |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine Cyclic 2’,3’-Carbonate; |
PubChem Compound | 46783603 |
Last Modified | Nov 11 2021 |
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